2-(3-(Methylamino)phenyl)ethan-1-ol
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Overview
Description
2-(3-(Methylamino)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylethanol, where the phenyl ring is substituted with a methylamino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(3-nitrophenyl)ethan-1-ol, using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of 3-nitroacetophenone with methylamine, followed by reduction of the resulting imine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Benzaldehyde, acetaldehyde, and N-methylamine.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted phenylethanol derivatives.
Scientific Research Applications
2-(3-(Methylamino)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: A simpler analog with similar chemical properties but lacking the phenyl ring.
2-(Methylamino)-2-(3-(methylthio)phenyl)ethan-1-ol: A derivative with a methylthio group, offering different reactivity and applications.
Uniqueness
2-(3-(Methylamino)phenyl)ethan-1-ol is unique due to the presence of both the phenyl ring and the methylamino group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[3-(methylamino)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-10-9-4-2-3-8(7-9)5-6-11/h2-4,7,10-11H,5-6H2,1H3 |
InChI Key |
KGFFJHYEHUXOOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)CCO |
Origin of Product |
United States |
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